molecular formula C18H26O2 B045846 (5alpha)-Estrane-3,17-dione CAS No. 5696-58-2

(5alpha)-Estrane-3,17-dione

Cat. No.: B045846
CAS No.: 5696-58-2
M. Wt: 274.4 g/mol
InChI Key: CRDKSBHJIGNEOH-UHFFFAOYSA-N
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Description

(5alpha)-Estrane-3,17-dione is a steroidal compound belonging to the class of organic compounds known as estrogens and derivatives. These compounds are characterized by a structure containing a 3-hydroxylated estrane. This compound is a potent inhibitor of isomerase, an enzyme involved in the conversion of one isomer into another .

Scientific Research Applications

(5alpha)-Estrane-3,17-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of “(5alpha)-Estrane-3,17-dione” involves its metabolism by the enzyme 5α-reductase . This enzyme is involved in three metabolic pathways: bile acid biosynthesis, androgen and estrogen metabolism . 5α-reductases act on 3-oxo (3-keto), Δ4,5 C19/C21 steroids as its substrates .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of (5alpha)-Estrane-3,17-dione involves several synthetic steps. One common method includes the oxidation of (5alpha)-androstane-3,17-diol using reagents such as pyridinium chlorochromate (PCC) or Jones reagent. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound often involves the microbial transformation of phytosterols. This biotechnological approach uses microorganisms such as Mycobacterium species to convert phytosterols into steroid intermediates, which are then chemically modified to produce this compound .

Chemical Reactions Analysis

Types of Reactions

(5alpha)-Estrane-3,17-dione undergoes various chemical reactions, including:

    Oxidation: Conversion to this compound using oxidizing agents like PCC or Jones reagent.

    Reduction: Reduction to (5alpha)-androstane-3,17-diol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: Halogenation at specific positions using reagents like N-bromosuccinimide (NBS).

Common Reagents and Conditions

    Oxidation: PCC in dichloromethane at room temperature.

    Reduction: LiAlH4 in tetrahydrofuran (THF) at reflux temperature.

    Substitution: NBS in carbon tetrachloride (CCl4) under UV light.

Major Products

    Oxidation: this compound.

    Reduction: (5alpha)-Androstane-3,17-diol.

    Substitution: Halogenated derivatives of this compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5alpha)-Estrane-3,17-dione is unique due to its potent inhibitory effect on isomerase enzymes, which distinguishes it from other similar steroidal compounds. Its specific structure allows it to interact with the enzyme’s active site effectively, making it a valuable compound for research and therapeutic applications .

Properties

IUPAC Name

13-methyl-1,2,4,5,6,7,8,9,10,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthrene-3,17-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h11,13-16H,2-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRDKSBHJIGNEOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2=O)CCC4C3CCC(=O)C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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